2,7-Dibromo-10-methylacridin-9(10H)-one CAS number 17014-39-0
2,7-Dibromo-10-methylacridin-9(10H)-one CAS number 17014-39-0
An In-Depth Technical Guide to 2,7-Dibromo-10-methylacridin-9(10H)-one (CAS: 17014-39-0): A Key Intermediate in Photocatalysis and Medicinal Chemistry
Introduction
2,7-Dibromo-10-methylacridin-9(10H)-one is a highly functionalized heterocyclic compound built upon the planar, electron-rich acridone scaffold. While not an end-product for therapeutic use, its true value lies in its role as a versatile and strategic chemical intermediate.[1] For researchers in synthetic chemistry and drug development, this molecule represents a critical starting point for the construction of sophisticated molecular tools, most notably acridinium-based photoredox catalysts. The acridone core itself has long been recognized for its prevalence in natural products and its wide-ranging biological activities, including anticancer and antimicrobial properties.[2][3] This guide provides a comprehensive technical overview of 2,7-Dibromo-10-methylacridin-9(10H)-one, detailing its properties, a plausible synthetic route, its primary application in the synthesis of photocatalysts, and its broader relevance to the field of drug discovery.
Part 1: Physicochemical Properties and Spectroscopic Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. These data points are crucial for reaction planning, purification, and quality control.
Key Physicochemical Data
The essential properties of 2,7-Dibromo-10-methylacridin-9(10H)-one are summarized below. This information is critical for handling, storage, and experimental design. For instance, the high melting point suggests a stable, crystalline solid at room temperature, and the molecular weight is fundamental for stoichiometric calculations in subsequent reactions.
| Property | Value | Reference(s) |
| CAS Number | 17014-39-0 | [1] |
| Molecular Formula | C₁₄H₉Br₂NO | [1] |
| Molecular Weight | 367.04 g/mol | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 287-291 °C | [1] |
| InChI Key | JVILQLLOKMSADY-UHFFFAOYSA-N | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Analytical Characterization Profile
Confirming the identity and purity of 2,7-Dibromo-10-methylacridin-9(10H)-one is achieved through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : This technique is used to identify the chemical environment of the hydrogen atoms. For this molecule, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the dibrominated rings. The symmetry of the 2,7-substitution pattern would simplify this region. A sharp singlet, integrating to three protons, would be expected in the upfield region (typically 3.5-4.5 ppm) for the N-methyl (N-CH₃) group.
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¹³C NMR : This analysis reveals the carbon framework. Key expected signals include a resonance for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), multiple signals for the aromatic carbons, and a signal for the N-methyl carbon (around 30-40 ppm). The carbons directly attached to the bromine atoms would show a characteristic shift.[4]
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Mass Spectrometry (MS) : This is a critical tool for confirming the molecular weight. Using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum would be expected to show a molecular ion peak cluster corresponding to the calculated mass (367.04 g/mol ). The distinctive isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) would provide unambiguous confirmation of the compound's elemental composition.[4]
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Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups. The most prominent and diagnostically useful peak would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically found in the 1630-1680 cm⁻¹ region for this type of conjugated system.
Part 2: Synthesis and Mechanistic Considerations
While 2,7-Dibromo-10-methylacridin-9(10H)-one is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient route can be adapted from established methods for creating substituted acridones.[4][5] The classical approach involves an intramolecular Friedel-Crafts-type cyclization of an N-phenylanthranilic acid derivative.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process starting from commercially available materials. The causality for this approach is rooted in its reliability and the use of well-understood, high-yielding reactions.
Caption: Proposed synthetic workflow for 2,7-Dibromo-10-methylacridin-9(10H)-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating in-process checks and standard purification methods to ensure the integrity of the final product.
Step 1: Synthesis of 2-(4-Bromophenylamino)-5-bromobenzoic acid
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Rationale : The Ullmann condensation is a classic and robust method for forming C-N bonds to construct the diarylamine backbone. Copper catalysis is essential for this transformation.
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To a round-bottom flask, add 2-chloro-5-bromobenzoic acid (1.0 eq), 4-bromoaniline (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) oxide (0.1 eq).
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Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere for 12-24 hours.
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In-process check : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture, pour it into water, and acidify with concentrated HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield the crude diarylamine intermediate.
Step 2: Synthesis of 2,7-Dibromo-9(10H)-acridone
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Rationale : An acid-catalyzed intramolecular cyclization is required to form the tricyclic acridone core. Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.
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Add the crude 2-(4-Bromophenylamino)-5-bromobenzoic acid from Step 1 to an excess of polyphosphoric acid.
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Heat the mixture to 130-150 °C for 2-4 hours. The solution should become deeply colored.
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In-process check : Monitor by TLC (dissolving a small aliquot in a suitable solvent).
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Carefully pour the hot mixture onto crushed ice with vigorous stirring.
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The resulting precipitate is the acridone product. Filter the solid, wash thoroughly with water and then with a sodium bicarbonate solution to neutralize any residual acid.
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Dry the solid under vacuum.
Step 3: Synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one
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Rationale : N-alkylation of the acridone nitrogen is the final step. A strong base like sodium hydride (NaH) is used to deprotonate the N-H group, forming a nucleophilic anion that readily reacts with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).
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Suspend the 2,7-Dibromo-9(10H)-acridone from Step 2 in anhydrous DMF under a nitrogen atmosphere.
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Cool the suspension in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.
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Stir the mixture for 30-60 minutes at room temperature until hydrogen evolution ceases.
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Cool the mixture again and add methyl iodide (1.5 eq) dropwise.
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Allow the reaction to stir at room temperature overnight.
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Purification : Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final, pure compound.
Part 3: Core Application - A Gateway to Acridinium Photocatalysts
The primary application of 2,7-Dibromo-10-methylacridin-9(10H)-one is its use as a precursor for synthesizing 9-aryl- or 9-alkyl-acridinium salts. These salts are powerful organic photoredox catalysts, capable of harnessing visible light to drive a wide range of challenging chemical transformations that are of paramount importance in modern drug discovery. The bromine atoms at the 2 and 7 positions offer handles for further functionalization or can be used to tune the electronic properties of the final catalyst.
Logical Progression to Active Catalyst
The transformation from the stable acridone to the highly reactive acridinium catalyst is a key conceptual leap. It involves converting the C=O carbonyl group into a new C-C bond and establishing a positive charge on the central nitrogen atom, which is essential for its photocatalytic activity.
Caption: Conversion of the acridone intermediate to an active acridinium photocatalyst.
Representative Protocol: Synthesis of a 9-Aryl Acridinium Salt
This protocol outlines a general procedure for converting the title compound into a functional photocatalyst.
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Rationale : A Grignard reaction is a highly effective method for forming a carbon-carbon bond at the electrophilic carbonyl carbon of the acridone.
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Prepare a Grignard reagent (e.g., Phenylmagnesium bromide) or use a commercially available solution (3.0 eq) in an anhydrous solvent like THF.
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In a separate flame-dried flask under nitrogen, dissolve 2,7-Dibromo-10-methylacridin-9(10H)-one (1.0 eq) in anhydrous THF.
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Slowly add the Grignard reagent to the acridone solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Rationale for Workup : The subsequent steps aim to quench the reaction, dehydrate the intermediate tertiary alcohol, and isolate the resulting acridinium salt.
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Carefully quench the reaction by adding a strong acid (e.g., tetrafluoroboric acid, HBF₄, or perchloric acid, HClO₄) in an aqueous solution. This protonates the intermediate alkoxide and catalyzes the elimination of water to form the stable, aromatic acridinium cation.
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The acridinium salt, often possessing a tetrafluoroborate or perchlorate counter-anion, will typically precipitate from the solution.
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Collect the solid by filtration, wash with a non-polar solvent (like diethyl ether) to remove organic impurities, and dry under vacuum.
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Validation : The final product should be characterized by NMR and MS to confirm its structure and by UV-Vis spectroscopy to determine its absorption properties, which are critical for its function as a photocatalyst.
Part 4: Relevance in Drug Discovery and Development
For professionals in drug development, understanding the utility of key intermediates is crucial for innovation in molecular synthesis. 2,7-Dibromo-10-methylacridin-9(10H)-one is not a therapeutic agent itself, but its derivatives are enabling tools that accelerate the discovery of new medicines.
Caption: Role of the acridone intermediate in the drug discovery pipeline.
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Enabling Complex Synthesis : Acridinium photocatalysts are particularly valued for their high oxidizing power in their excited state. This allows them to perform difficult chemical transformations under mild conditions, such as C-H functionalization, which enables chemists to modify complex molecules late in a synthetic sequence. This "late-stage functionalization" is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound to optimize its pharmacological properties.
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Access to Novel Chemical Space : By facilitating reactions that are difficult or impossible with traditional thermal methods, these catalysts provide access to novel molecular architectures, expanding the pool of potential drug candidates.
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The Acridone Pharmacophore : Beyond its role as a catalyst precursor, the acridone skeleton itself is a "privileged structure" in medicinal chemistry. Acridone derivatives have been investigated for a wide array of therapeutic applications, leveraging mechanisms that include DNA intercalation and enzyme inhibition.[2] Therefore, synthetic routes starting from 2,7-Dibromo-10-methylacridin-9(10H)-one can also be directed toward creating new libraries of potentially bioactive acridone-based compounds.
Conclusion
2,7-Dibromo-10-methylacridin-9(10H)-one, CAS 17014-39-0, is far more than a simple catalog chemical. It is a strategically designed building block that serves as a crucial entry point into the world of acridinium photoredox catalysis. Its stable, well-characterized structure allows for reliable transformation into highly reactive catalysts that are at the forefront of modern synthetic organic chemistry. For researchers and scientists in the pharmaceutical industry, this compound represents a key enabler—a foundational piece for developing the innovative synthetic methods required to build the complex and effective medicines of the future.
References
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Smith, K., & El-Hiti, G. A. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9-carboxylate trifluoromethanesulfonate . Arkivoc, 2024(1), 202412307. Available at: [Link]
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Nadaraj, V., Kalaivani, S., & Thamarai Selvi, S. (2006). An efficient synthesis of 9(10H)-acridinones under microwaves . Indian Journal of Chemistry - Section B, 45B, 1018-1021. Available at: [Link]
- Bala, S., et al. (2011). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 209-216.
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9(10H)-Acridinone, 10-methyl- . NIST WebBook. [Link]
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Synthesis of compounds containing 9(10H)-Acridone . ResearchGate. [Link]
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Li, J., et al. (2020). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency . Journal of Materials Chemistry C, 8(12), 4163-4171. Available at: [Link]
